molecular formula C16H14N2O3S B411168 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide CAS No. 457960-54-2

4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide

Cat. No.: B411168
CAS No.: 457960-54-2
M. Wt: 314.4g/mol
InChI Key: BETQLUUATUHVEO-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is an organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.4 g/mol. This compound features a naphthalene ring system substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further connected to a pyridine ring at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Naphthalene Sulfonamide Core: The initial step involves the sulfonation of naphthalene to introduce the sulfonamide group

    Methoxylation: The methoxy group is introduced at the 4-position of the naphthalene ring through a nucleophilic substitution reaction using methanol and a suitable base.

    Pyridine Substitution: The final step involves the coupling of the pyridine ring to the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and pyridine groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or pyridine derivatives are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and pyridine groups may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Sulfonamides: Compounds with similar sulfonamide groups attached to the naphthalene ring.

    Pyridine Derivatives: Compounds containing pyridine rings with various substituents.

    Methoxy-Naphthalenes: Naphthalene derivatives with methoxy groups at different positions.

Uniqueness

4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, including the methoxy, pyridine, and sulfonamide groups. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-15-6-7-16(14-5-3-2-4-13(14)15)22(19,20)18-12-8-10-17-11-9-12/h2-11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETQLUUATUHVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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